molecular formula C12H8ClNO3S B7724623 3-(pyridine-4-carbonyl)benzenesulfonyl Chloride CAS No. 680618-21-7

3-(pyridine-4-carbonyl)benzenesulfonyl Chloride

Cat. No.: B7724623
CAS No.: 680618-21-7
M. Wt: 281.72 g/mol
InChI Key: WHLZTVCJBMAWMC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(pyridine-4-carbonyl)benzenesulfonyl chloride typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of pyridine-4-carboxylic acid with thionyl chloride to form pyridine-4-carbonyl chloride.

    Sulfonylation: The pyridine-4-carbonyl chloride is then reacted with benzenesulfonyl chloride in the presence of a base such as triethylamine to yield this compound.

The reaction conditions generally require an inert atmosphere, such as nitrogen or argon, and the reactions are typically carried out at low temperatures to prevent decomposition of the intermediates.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale industrial applications. the general principles of organic synthesis, such as maintaining purity and yield, would apply.

Chemical Reactions Analysis

Types of Reactions

3-(Pyridine-4-carbonyl)benzenesulfonyl chloride undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

    Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

    Condensation Reactions: The carbonyl group can participate in condensation reactions with amines to form amides.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran.

    Hydrolysis: This reaction is usually performed in aqueous conditions, often with a mild base or acid to facilitate the reaction.

    Condensation Reactions: These reactions often require a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to drive the reaction to completion.

Major Products

    Sulfonamide Derivatives: Formed from nucleophilic substitution reactions.

    Sulfonic Acid: Formed from hydrolysis.

    Amides: Formed from condensation reactions with amines.

Scientific Research Applications

3-(Pyridine-4-carbonyl)benzenesulfonyl chloride is used extensively in scientific research, particularly in the following areas:

Mechanism of Action

The mechanism of action of 3-(pyridine-4-carbonyl)benzenesulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This reactivity is exploited in the modification of proteins and the synthesis of sulfonamide derivatives.

Molecular Targets and Pathways

    Proteins: In proteomics, the compound targets specific amino acid residues in proteins, leading to their modification and enabling the study of protein interactions and functions.

    Enzymes: In medicinal chemistry, it can inhibit or modify enzyme activity by reacting with active site residues.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonyl Chloride: Lacks the pyridine-4-carbonyl group, making it less versatile in certain synthetic applications.

    Pyridine-4-carbonyl Chloride: Lacks the benzenesulfonyl group, limiting its reactivity towards nucleophiles.

Uniqueness

3-(Pyridine-4-carbonyl)benzenesulfonyl chloride is unique due to the presence of both a pyridine-4-carbonyl group and a benzenesulfonyl chloride group. This dual functionality allows it to participate in a wider range of chemical reactions compared to its individual components, making it a valuable reagent in organic synthesis and proteomics research.

Properties

IUPAC Name

3-(pyridine-4-carbonyl)benzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO3S/c13-18(16,17)11-3-1-2-10(8-11)12(15)9-4-6-14-7-5-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHLZTVCJBMAWMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)Cl)C(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201241572
Record name 3-(4-Pyridinylcarbonyl)benzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201241572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

680618-21-7
Record name 3-(4-Pyridinylcarbonyl)benzenesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=680618-21-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Pyridinylcarbonyl)benzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201241572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 680618-21-7
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